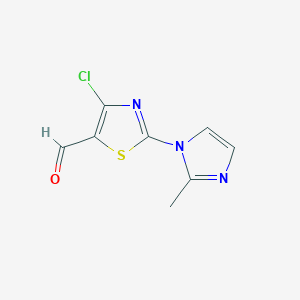

4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde

Description

4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 4, a 2-methylimidazole group at position 2, and a carbaldehyde moiety at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing fluorescent dyes, bioactive molecules, and coordination complexes. Its structural uniqueness arises from the electron-withdrawing chlorine and carbaldehyde groups, which enhance reactivity in condensation and cyclization reactions, and the 2-methylimidazole substituent, which may influence biological interactions .

Properties

Molecular Formula |

C8H6ClN3OS |

|---|---|

Molecular Weight |

227.67 g/mol |

IUPAC Name |

4-chloro-2-(2-methylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C8H6ClN3OS/c1-5-10-2-3-12(5)8-11-7(9)6(4-13)14-8/h2-4H,1H3 |

InChI Key |

ZOFYCJLWTVWNAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2=NC(=C(S2)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiazole Core with Chloro Substituent

One common approach starts from 2-aminothiazole derivatives:

- Step 1: Reaction of 2-aminothiazole with an appropriate chloro-substituted precursor (e.g., 4-bromophenacyl bromide) in absolute ethanol under reflux for 18–20 hours.

- Step 2: The reaction mixture is basified (pH 10–11) using 5% NaOH to precipitate the intermediate compound.

- Yield: Approximately 89.7% of the thiazole intermediate is obtained as yellowish-orange crystals.

- Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/petroleum ether (2:1) solvent system, Rf ~0.67.

This method is adapted from a related synthesis of thiazole derivatives and provides a robust route to the halogenated thiazole core.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thiazole core formation | 2-Aminothiazole + 4-bromophenacyl bromide | Absolute ethanol | Reflux (~78 °C) | 18–20 hours | 89.7 | Basify with 5% NaOH, precipitate |

| Imidazole substitution | Thiazole intermediate + 2-methylimidazole (nucleophile) | DMF or 1,4-dioxane | 50–60 °C | 8–10 hours | 85 | Dropwise addition of Vilsmeier reagent |

| Formylation (Vilsmeier–Haack) | DMF + POCl3 (Vilsmeier reagent) + intermediate | 1,4-dioxane or DMF | 50–60 °C | 8–10 hours | 85 | Quench in ice, recrystallize |

Characterization and Analytical Data

- TLC Monitoring: Ethyl acetate/petroleum ether (2:1) solvent system with Rf values ~0.67–0.72 for intermediates and final product.

- Spectroscopic Confirmation: FT-IR, ^1H NMR, and ^13C NMR spectra confirm the presence of the aldehyde group, thiazole ring, and imidazole substituent.

- Melting Point: Consistent with literature values for the pure compound.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight 227.67 g/mol.

- Purity: Recrystallization yields high purity suitable for biological or further synthetic use.

Additional Notes from Patents and Literature

- Patents related to thiazole and imidazole derivatives describe similar synthetic routes emphasizing the use of halogenated precursors and Vilsmeier–Haack formylation for aldehyde introduction.

- The substitution pattern and reaction conditions are optimized to achieve high yields and purity, critical for downstream applications such as herbicides or pharmaceutical intermediates.

- Alternative methods may involve different halogenated starting materials or coupling strategies but generally follow the outlined synthetic logic.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carboxylic acid.

Reduction: 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for diseases where imidazole and thiazole derivatives have shown efficacy.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors, due to the presence of the imidazole and thiazole rings. These interactions can lead to the modulation of biological processes, making it a compound of interest in drug development .

Comparison with Similar Compounds

Table 1. Structural Comparison of Thiazole-5-Carbaldehyde Derivatives

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The diphenylamino group in enhances π-conjugation, enabling fluorescence in styryl dyes, whereas the 2-methylimidazole in the target compound may favor hydrogen bonding in biological systems.

- Steric Effects: The dimethylamino group in offers minimal steric hindrance, facilitating nucleophilic reactions, while the bulkier 2-methylimidazole in the target compound may restrict certain reaction pathways.

Physicochemical Properties

- Thermal Stability : The target compound’s melting point is unrecorded in the evidence, but related compounds (e.g., ) exhibit high decomposition temperatures (>200°C), indicating thermal robustness.

- Lipophilicity: While direct data are unavailable, analogs in showed log k values (HPLC-derived) between 2.1–3.5, suggesting moderate hydrophobicity. The 2-methylimidazole group may increase solubility in polar solvents compared to diphenylamino derivatives.

- Optical Properties : Styryl derivatives in display absorption maxima at 420–480 nm and emission at 520–580 nm. The target compound’s carbaldehyde group could enable similar applications if conjugated with electron-rich moieties.

Stability and Degradation

- pH Sensitivity : Carbamate analogs in decomposed at alkaline pH (T₁/₂ ≈ 43–64 h at pH 7.4), suggesting the target compound’s carbaldehyde group may also hydrolyze under basic conditions.

- Crystallinity: The fluorophenyl-dithiolane derivative in crystallized in a monoclinic system (P2₁/c), with intramolecular hydrogen bonds stabilizing the structure. Similar packing motifs are expected for the target compound.

Biological Activity

4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde (CAS No. 1511499-08-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C₈H₆ClN₃OS

- Molecular Weight : 227.67 g/mol

- Structure : The compound features a thiazole ring, which is essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit potent anticancer properties. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis and inhibition of cell proliferation |

| U251 (human glioblastoma) | <10 | Disruption of Bcl-2 protein interactions |

In a study examining structure-activity relationships (SAR), the presence of the thiazole moiety was found to be critical for cytotoxic activity, with modifications enhancing potency against specific cancer types .

Antimicrobial Activity

The compound's antimicrobial properties have also been assessed. Thiazoles are known for their efficacy against various bacterial strains, suggesting potential applications in treating infections:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | 15 µg/mL | Bactericidal |

| S. aureus | 10 µg/mL | Bacteriostatic |

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Protein Interactions : The compound interferes with protein-protein interactions essential for tumor growth and survival .

Study on Anticancer Properties

In a recent study published in MDPI, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities. Among these, this compound demonstrated significant activity against A431 cells with an IC₅₀ value lower than that of standard chemotherapeutics like doxorubicin .

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of thiazole compounds against resistant bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.